molecular formula C14H10N2O2 B12342980 2-(3-hydroxyphenyl)-4aH-quinazolin-4-one

2-(3-hydroxyphenyl)-4aH-quinazolin-4-one

Cat. No.: B12342980
M. Wt: 238.24 g/mol
InChI Key: ILAMYSPZMPIUCD-UHFFFAOYSA-N
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Description

Historical Trajectories and Current Research Paradigms in Quinazolinone Chemistry

The history of quinazolinone chemistry dates back to 1869, when Griess first prepared a derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. researchgate.netnih.gov The parent compound, quinazoline (B50416), was named in 1887 by Widdege, and its synthesis was first reported by Bischler and Lang in 1895. wikipedia.orgmdpi.comresearchgate.net A more comprehensive synthesis was later developed by Gabriel in 1903. nih.govtaylorandfrancis.com These early discoveries laid the groundwork for over a century of research into this versatile heterocyclic system.

Initially, research focused on the fundamental synthesis and characterization of the quinazolinone scaffold. Over time, the discovery of naturally occurring quinazoline alkaloids, such as Vasicine, spurred interest in their biological activities. mdpi.com Contemporary research paradigms have shifted towards the development of more efficient, sustainable, and diverse synthetic methodologies. ujpronline.comnih.gov Modern approaches include microwave-assisted synthesis, metal-catalyzed reactions (using copper, palladium, etc.), one-pot multicomponent reactions, and the use of green catalysts to improve yields and reduce environmental impact. nih.govresearchgate.netujpronline.comresearchgate.net Current research is heavily focused on synthesizing extensive libraries of quinazolinone derivatives and evaluating them for a wide array of pharmacological applications, driven by the scaffold's proven success in drug discovery. rsc.orgmdpi.com

Foundational Significance of the Quinazolinone Core in Contemporary Medicinal Chemistry Research

The quinazolinone ring system is widely regarded as a "privileged structure" in medicinal chemistry. mdpi.comnih.gov This designation is attributed to its ability to bind to multiple biological targets with high affinity, leading to a broad spectrum of pharmacological activities. The stability of the quinazolinone nucleus, combined with the potential for substitution at various positions (primarily 2 and 3), allows for extensive structural modifications to fine-tune its biological effects. mdpi.comnih.govsemanticscholar.org

The foundational significance of this core is underscored by the vast range of biological activities reported for its derivatives, including:

Anticancer taylorandfrancis.comnih.govresearchgate.net

Antimicrobial (antibacterial and antifungal) nih.govresearchgate.netjocpr.com

Anti-inflammatory nih.govresearchgate.net

Anticonvulsant mdpi.comnih.gov

Antioxidant researchgate.netjocpr.com

Antiviral rsc.orgresearchgate.net

Antimalarial researchgate.netomicsonline.org

Antitubercular nih.govnih.gov

This versatility has translated into clinical success, with several FDA-approved drugs, such as the anticancer agents Gefitinib and Afatinib, incorporating the quinazoline scaffold. wikipedia.org These drugs function by inhibiting key enzymes like epidermal growth factor receptor (EGFR), demonstrating the profound impact of this heterocyclic core in modern therapeutics. wikipedia.orgtaylorandfrancis.com

Positioning of 2-(3-Hydroxyphenyl)-4aH-quinazolin-4-one within Heterocyclic Compound Research

2-(3-Hydroxyphenyl)quinazolin-4(3H)-one is a specific derivative that exemplifies the strategic approach used in modern medicinal chemistry. As a nitrogen-containing heterocyclic compound, it is part of a class of molecules that are of immense interest due to their prevalence in natural products and pharmaceuticals. mdpi.comnih.govnih.gov

The structure of this compound features the foundational quinazolin-4(3H)-one core substituted at the 2-position with a 3-hydroxyphenyl group. The selection of substituents at this position is a critical aspect of structure-activity relationship (SAR) studies. mdpi.com The inclusion of a phenolic hydroxyl group, as seen in this compound, is a deliberate design choice often aimed at exploring or enhancing specific biological properties, particularly antioxidant activity. mdpi.com Phenolic compounds are well-known for their ability to scavenge free radicals, and incorporating this feature into the privileged quinazolinone scaffold represents a key strategy in the search for novel therapeutic agents. jocpr.com Research on this and similar molecules helps to elucidate how different substitution patterns on the phenyl ring influence biological outcomes. mdpi.com

Overview of Research Methodologies and Thematic Areas Applied to the Chemical Compound

The study of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one and related compounds involves a well-established set of research methodologies.

Synthesis and Characterization: The primary method for synthesizing this class of compounds is through the condensation of an anthranilamide with a corresponding aldehyde. mdpi.com For 2-(3-hydroxyphenyl)quinazolin-4(3H)-one, this involves the reaction of anthranilamide with 3-hydroxybenzaldehyde. mdpi.com Beyond this classical approach, a variety of modern synthetic techniques are employed to create quinazolinone libraries, including one-pot reactions, microwave-assisted organic synthesis (MAOS), and metal-catalyzed cross-coupling reactions. ujpronline.comresearchgate.netujpronline.comorganic-chemistry.org Following synthesis, rigorous characterization is performed using modern analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the precise molecular structure. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight. mdpi.com

Chromatography: Techniques like Thin-Layer Chromatography (TLC) are used to monitor reaction progress and assess purity. mdpi.com

Thematic Research Areas: The primary thematic area for this compound and its analogues is the discovery of new bioactive agents. Research efforts are concentrated on evaluating their potential in various therapeutic fields. Key areas of investigation include:

Antioxidant Activity: The presence of the hydroxyphenyl group makes this a prime candidate for antioxidant studies, where its ability to neutralize free radicals is quantified. mdpi.com

Antiproliferative and Anticancer Studies: Given the success of quinazolinone-based anticancer drugs, new derivatives are routinely screened against various human cancer cell lines to identify novel cytotoxic agents. nih.govresearchgate.netnih.gov

Antimicrobial Screening: The compound may also be evaluated for its efficacy against various strains of bacteria and fungi, a common practice for novel heterocyclic compounds. nih.govjocpr.comnih.gov

These research efforts contribute to the growing body of knowledge on quinazolinones, paving the way for the potential development of new therapeutic agents.

Data Tables

Table 1: Synthesis and Characterization Data for Selected 2-(Hydroxyphenyl)quinazolin-4(3H)-one Derivatives

This table presents findings from a study on the synthesis of various hydroxyphenyl-substituted quinazolinones, providing comparative data for the title compound's analogues.

Compound NameStarting AldehydeYield (%)Physical Appearance1H NMR (DMSO-d6) δ (ppm)
2-(2-Hydroxyphenyl)quinazolin-4(3H)-oneSalicylaldehyde74Yellow-white crystals6.95–7.03 (m), 7.52–7.57 (m), 7.70–7.76 (m), 7.85–7.89 (m), 8.15–8.17 (m), 12.44 (s), 14.01 (s) mdpi.com
2-(3-Hydroxyphenyl)quinazolin-4(3H)-one 3-Hydroxybenzaldehyde 67 Yellow-white crystals 6.98–7.00 (m), 7.33–7.37 (m), 7.50–7.54 (m), 7.60–7.62 (m), 7.72–7.74 (m), 7.82–7.86 (m), 8.15–8.17 (m), 9.79 (s), 12.46 (s) mdpi.com
2-(3,4-Dihydroxyphenyl)quinazolin-4(3H)-one3,4-Dihydroxybenzaldehyde68Yellow-white crystals6.84–6.86 (m), 7.44–7.48 (m), 7.55–7.58 (m), 7.66–7.70 (m), 7.78–7.80 (m), 8.11–8.13 (m), 9.34 (s), 9.69 (s), 12.25 (s) mdpi.com
2-(2,3-Dihydroxyphenyl)quinazolin-4(3H)-one2,3-Dihydroxybenzaldehyde71Yellow crystals6.76–6.80 (m), 6.98–7.00 (m), 7.52–7.57 (m), 7.70–7.76 (m), 7.85–7.89 (m), 8.15–8.17 (m), 9.24 (s), 12.44 (s), 14.01 (s) mdpi.com

Source: Data adapted from a study on the synthesis and antioxidant properties of 2-substituted quinazolin-4(3H)-ones. mdpi.com

Table 2: Overview of Modern Synthetic Methodologies for the Quinazolinone Core

This table summarizes various advanced synthetic methods reported in the literature for constructing the quinazolinone scaffold.

Synthetic MethodDescriptionKey FeaturesReference(s)
Metal-Mediated SynthesisUtilizes catalysts like copper (Cu) or palladium (Pd) to facilitate bond formation under mild conditions.High efficiency, broad substrate scope. researchgate.net, ujpronline.com
Microwave-Assisted SynthesisEmploys microwave irradiation to accelerate reaction rates, often in solvent-free conditions.Rapid synthesis, improved yields. ujpronline.com
One-Pot SynthesisCombines multiple reaction steps into a single procedure without isolating intermediates.Step-economic, efficient. ujpronline.com, ujpronline.com
Oxidative CyclizationInvolves the cyclization of intermediates through an oxidation step to form the final heterocyclic ring.Can be achieved without transition metals. ujpronline.com, ujpronline.com
Ultrasound-Promoted ReactionUses ultrasonic waves to induce and accelerate chemical reactions.Alternative energy source, efficient. ujpronline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-4aH-quinazolin-4-one

InChI

InChI=1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,11,17H

InChI Key

ILAMYSPZMPIUCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=NC2=O)C3=CC(=CC=C3)O)C=C1

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Mechanistic Aspects of 2 3 Hydroxyphenyl 4ah Quinazolin 4 One and Analogues

Classical and Contemporary Approaches to Quinazolinone Synthesis

The formation of the quinazolin-4-one scaffold is a well-established area of organic synthesis, with a rich history of named reactions and innovative methodologies. These approaches can be broadly categorized into cyclocondensation reactions and multicomponent strategies, each offering distinct advantages in accessing a wide array of derivatives.

Cyclocondensation Reactions for Quinazolin-4-one Formation

Cyclocondensation reactions represent the most traditional and widely employed method for the synthesis of quinazolin-4-ones. These reactions typically involve the condensation of a 2-aminobenzamide (B116534) or a related anthranilic acid derivative with a suitable one-carbon synthon, such as an aldehyde or an orthoester.

A common and direct route to 2-substituted-4(3H)-quinazolinones involves the reaction of 2-aminobenzamide with an appropriate aldehyde. For the specific synthesis of 2-(3-hydroxyphenyl)-4aH-quinazolin-4-one, this would involve the condensation of 2-aminobenzamide with 3-hydroxybenzaldehyde. This reaction is often catalyzed by an acid or can proceed under thermal conditions. The general mechanism involves the initial formation of a Schiff base between the amino group of the benzamide (B126) and the aldehyde, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final quinazolinone ring system.

Various catalysts and reaction conditions have been explored to optimize this transformation. For instance, the use of p-toluenesulfonic acid can facilitate the cyclization, and subsequent oxidation with reagents like potassium permanganate (B83412) (KMnO₄) can convert the initially formed dihydroquinazolinone to the desired quinazolin-4-one. tandfonline.com Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes has also been reported as a green and efficient method, often proceeding in good to excellent yields without the need for a metal catalyst. nih.gov

Multicomponent Reaction Strategies Towards Quinazolinone Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms of the starting materials, have emerged as powerful tools for the rapid generation of molecular complexity. Several MCRs have been developed for the synthesis of quinazolinone derivatives.

A notable example is the three-component reaction of an anthranilic acid derivative, an aldehyde, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate). This approach allows for the one-pot construction of the quinazolinone core. For the synthesis of this compound, this would involve the reaction of anthranilic acid, 3-hydroxybenzaldehyde, and ammonium acetate (B1210297). These reactions can be promoted by various catalysts, including Lewis acids and, more recently, greener alternatives.

Another innovative MCR approach involves the use of isatoic anhydride (B1165640), an aldehyde, and an amine or hydrazine (B178648) derivative. This strategy provides a versatile route to a variety of substituted quinazolinones. The reaction of isatoic anhydride with phenylhydrazine (B124118) and aromatic aldehydes, for instance, has been shown to produce 2-aryl-3-(arylamino)-2,3-dihydroquinazolin-4(1H)-ones in high yields. researchgate.net

The following table summarizes representative examples of multicomponent reactions for the synthesis of quinazolinone derivatives.

Starting Material 1Starting Material 2Starting Material 3Catalyst/ConditionsProduct TypeYield (%)Reference
Isatoic AnhydridePhenylhydrazineAromatic AldehydesSBA-15@ELA Nanocatalyst, Ethanol, Reflux2-Aryl-3-(arylamino)-2,3-dihydroquinazolin-4(1H)-ones78-96 researchgate.net
2-AminobenzamideAldehydes/Ketones-[C12Py][FeCl3Br], Aqueous Solution2,3-Dihydroquinazolin-4(1H)-onesHigh researchgate.net
2-Iodoaniline derivativesAryl iodidesAmmonium Carbamate/Oxalic AcidPd/C2-Aryl quinazolinonesGood to Excellent researchgate.net

Regioselective Introduction of the 3-Hydroxyphenyl Substituent at C-2

The regioselective installation of the 3-hydroxyphenyl group at the C-2 position of the quinazolinone core is a critical step in the synthesis of the target compound. The most direct method, as mentioned earlier, is the condensation of 2-aminobenzamide with 3-hydroxybenzaldehyde. The regioselectivity in this case is inherently controlled by the starting materials.

Alternatively, modern cross-coupling reactions offer a powerful tool for the C-2 arylation of a pre-formed quinazolinone ring. For instance, a 2-unsubstituted or 2-halo-substituted quinazolin-4-one can be coupled with a suitable 3-hydroxyphenyl organometallic reagent, such as 3-hydroxyphenylboronic acid, under palladium catalysis (Suzuki coupling). The challenge in this approach lies in achieving high regioselectivity, especially when other reactive sites are present on the quinazolinone scaffold. However, advancements in catalyst and ligand design have significantly improved the selectivity of such transformations.

A study by Qiu et al. demonstrated the palladium-catalyzed arylation of quinazolin-4-ones with arylboronic acids, where the C4-OH group was activated in situ with p-toluenesulfonyl chloride (TsCl). organic-chemistry.org While this method targets the C4 position, similar principles of directed C-H activation or cross-coupling at the C-2 position are actively being explored. For instance, a ruthenium(II)-catalyzed regioselective C(5)–H functionalization of quinazolinone-coumarin conjugates has been reported, highlighting the potential for directed C-H functionalization on the quinazolinone core. researchgate.net

Green Chemistry Principles in Quinazolinone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have profoundly influenced the design of synthetic routes to quinazolinones. This has led to the development of metal-catalyst-free methodologies and the application of sustainable solvents and catalysts.

Metal-Catalyst Free Methodologies and Oxidative Cyclization Pathways

The development of metal-free synthetic routes is a key goal in green chemistry to avoid the environmental and economic issues associated with residual metal contamination. Several metal-free approaches for quinazolinone synthesis have been reported.

One prominent strategy involves the oxidative cyclization of 2-aminobenzamides with aldehydes or alcohols. These reactions often utilize environmentally benign oxidants. A visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein (B123965) as a photocatalyst and tert-butyl hydroperoxide (TBHP) as the oxidant provides a metal-free route to quinazolin-4(3H)-ones in high yields. nih.gov Another approach employs an oxidant-free and solvent-free synthesis of 2-arylquinazolinones from α-keto acids and 2-aminobenzamides at room temperature, driven by a stainless-steel reactor that facilitates decarboxylative acyl radical generation.

The following table presents a comparison of different metal-free methods for the synthesis of 2-phenylquinazolin-4(3H)-one, a close analog of the target compound.

Reactant 1Reactant 2Catalyst/ConditionsYield (%)Reference
2-AminobenzamideBenzaldehydeFluorescein, TBHP, Blue LED, CH₃OH, rt92 nih.gov
2-AminobenzamideBenzaldehydeLaccase/DDQ, O₂, Aqueous media, rt80-95 researchgate.net
2-AminobenzamideBenzyl alcoholZinc-catalyzed oxidationModerate to Good rsc.org

Application of Sustainable Solvents and Catalysts (e.g., Natural Deep Eutectic Solvents, Lactic Acid, Nanocatalysts)

The use of sustainable solvents and catalysts is another cornerstone of green organic synthesis.

Natural Deep Eutectic Solvents (NADES): These are mixtures of natural compounds, such as choline (B1196258) chloride and urea, that form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.govyoutube.com NADES are biodegradable, non-toxic, and inexpensive, making them attractive alternatives to volatile organic solvents. The synthesis of quinazolinone derivatives has been successfully demonstrated in choline chloride:urea, which can act as both the solvent and a catalyst. nih.govresearchgate.net

Lactic Acid: As a biodegradable and readily available organic acid, lactic acid has been explored as a green catalyst for various organic transformations. It has been shown to effectively promote the three-component synthesis of 2-aryl-4-phenylquinazoline derivatives from aldehydes, ammonium acetate, and 2-aminobenzophenone (B122507) under solvent-less conditions, offering good yields and a simple work-up procedure.

Nanocatalysts: Nanocatalysts offer several advantages, including high surface area-to-volume ratio, leading to enhanced catalytic activity, and the potential for easy recovery and reuse, which aligns with green chemistry principles. Magnetic nanocatalysts, such as those based on Fe₃O₄@SiO₂, have gained significant attention. These catalysts can be readily separated from the reaction mixture using an external magnet. For example, a sulfonic acid functionalized titanium dioxide quasi-superparamagnetic nanocatalyst (Fe₃O₄@SiO₂@TiO₂-OSO₃H) has been used for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives in deep eutectic solvents. researchgate.net Similarly, an acetic acid-functionalized magnetic silica-based catalyst has been employed for the synthesis of quinazolinone derivatives in water. nih.gov

The table below showcases the application of various nanocatalysts in the synthesis of quinazolinone derivatives.

NanocatalystReactantsSolventYield (%)ReusabilityReference
SBA-15@ELAIsatoic anhydride, phenylhydrazine, aromatic aldehydesEthanol78-96At least 6 runs researchgate.net
Fe₃O₄@SiO₂@TiO₂-OSO₃H2-Aminobenzamide, aldehydesDeep Eutectic SolventHigh- researchgate.net
Fe₃O₄@SiO₂/isoniazid/Cu(II)o-Methylene ketones, 2-aminoaryl ketones-Good4 times sci-hub.se
Fe₃O₄@SiO₂-AgAldehyde, amine, 1,3-indanedioneWater/EthanolGood to High6 times nanomaterchem.comnanomaterchem.com
Acetic acid-functionalized magnetic silicaDiaminoglyoxime, anthranilic acid/methyl 2-aminobenzoateWater-- nih.gov

Microwave-Assisted and Ultrasonic Irradiation Techniques in Quinazolinone Synthesis

Conventional methods for synthesizing quinazolinones often require high temperatures and long reaction times. nih.gov To overcome these limitations, microwave-assisted synthesis and ultrasonic irradiation have emerged as powerful and green alternative energy sources. nih.govresearchgate.net These techniques significantly accelerate chemical reactions, leading to higher yields in shorter timeframes. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation provides rapid and uniform heating of the reaction mixture through the direct absorption of energy by polar molecules. acs.org This efficient energy transfer can dramatically reduce reaction times from hours to minutes and improve product yields compared to conventional heating methods. researchgate.netnih.gov For instance, the synthesis of 4-phenylquinazolin-2(1H)-one derivatives using microwave irradiation was achieved in approximately one hour with yields ranging from 31–92%, a significant improvement over traditional methods which produced lower yields even after prolonged reaction times. acs.org

Several protocols have been developed for the microwave-assisted synthesis of quinazolinones. One approach involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water or DMF, which is notable for being a green and rapid method. researchgate.netnih.gov Another versatile method is the Niementowski reaction, which involves the condensation of anthranilic acids with amides. nih.gov Microwave assistance in this reaction has been shown to be highly effective, improving both reaction times and yields. nih.gov Furthermore, microwave-assisted one-pot syntheses have been developed, such as the reaction of 2-aminobenzamide derivatives with alcohols, which proceeds under solvent-free conditions. rsc.org A study demonstrated the synthesis of quinazolinone derivatives from 2-aminobenzamide and various alcohols, including aliphatic ones like butanol, achieving yields up to 92% under microwave conditions. rsc.org

The use of sustainable solvents, such as the bio-sourced solvent pinane, has also been explored in microwave-assisted quinazolinone synthesis. mdpi.com Pinane was found to favor the cyclization step in the reaction between substituted benzamides and succinic anhydride, allowing for the selective preparation of either the final quinazolinone or the diamide (B1670390) intermediate. mdpi.com

Ultrasonic Irradiation Techniques:

Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The underlying mechanism involves acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid medium. wikipedia.org This implosion creates localized "hotspots" with extremely high temperatures and pressures, which can accelerate reaction rates. wikipedia.org

Ultrasound has been successfully applied to the one-pot synthesis of quinazolinone derivatives. organic-chemistry.orgnih.gov For example, 3-substituted 2-methyl quinazoline-4(3H)-ones have been synthesized from anthranilic acid, acetic anhydride, and primary amines under solvent- and catalyst-free ultrasonic conditions, resulting in excellent yields. organic-chemistry.org This method is advantageous for its mild reaction conditions, shorter reaction times, and easier work-up. organic-chemistry.orgnih.gov The intense turbulence and micro-scale liquid circulation generated by ultrasound ensure a homogenous mixture at a micro-level, contributing to the reaction's efficiency. organic-chemistry.org

In another application, ultrasound was used to promote the one-pot, three-component coupling of isatoic anhydride, aldehydes, and ammonium acetate or primary amines, catalyzed by Pt-CNTs, to produce 2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net Studies have shown that ultrasonic irradiation can guide the reaction pathway, for instance, promoting C-H activation over cross-coupling reactions in the synthesis of 4-tosyl quinazolines. rsc.org The synthesis of 3H-quinazoline-4-thione derivatives, analogues of quinazolinones, has also been achieved with high yields and significantly reduced reaction times (from 12 hours to under 7 minutes) using ultrasonic irradiation. researchgate.net

Table 1: Comparison of Conventional and Advanced Synthetic Methods for Quinazolinone Derivatives

MethodReaction TimeYieldConditionsReference
Conventional Heating 3-6 hours48-89%Reflux nih.gov
Microwave Irradiation 10-20 minutes66-97%Microwave Reactor nih.gov
Conventional Heating 12 hoursLower YieldsStandard Reflux researchgate.net
Ultrasonic Irradiation < 7 minutesHigher YieldsUltrasound Bath researchgate.net

Chemical Transformations and Derivativatization Strategies for Enhancing Molecular Diversity

The quinazolinone scaffold serves as a versatile template for chemical modification, allowing for the generation of large libraries of analogues with diverse properties. researchgate.net Strategies such as scaffold hopping and systematic structural optimization are employed to enhance the characteristics of these compounds. researchgate.netmdpi.com

Scaffold Hopping and Isosteric Replacement:

Scaffold hopping involves replacing a central molecular core with a different one while retaining similar biological activity. This strategy was used to transform thienopyrimidinones into quinazolinone derivatives, leading to novel allosteric inhibitors. mdpi.com In this work, the thiophene (B33073) ring of 2-(3,4-dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was replaced with a benzene (B151609) ring to generate a series of active quinazolinone inhibitors. mdpi.com

Derivatization at Key Positions:

The quinazolinone ring system offers several positions for chemical modification. Systematic structure-activity relationship (SAR) studies have shown that substitutions at various positions on the quinazolinone scaffold significantly influence its properties. researchgate.net

Position 2: The introduction of different substituents at the 2-position is a common strategy. For example, 2-substituted quinazolin-4(3H)-ones can be synthesized from isatoic anhydride and various amidoxime (B1450833) derivatives. organic-chemistry.org The 2-position can be functionalized with aryl groups, trifluoromethyl groups, or other moieties to modulate activity. researchgate.net

Position 3: The nitrogen at position 3 is another key site for derivatization. New 2,3-disubstituted-4(3H)quinazolinone derivatives have been synthesized from anthranilic acid in a multi-step process that involves creating a chiral center and performing acylation on a hydrazine moiety attached at this position. nih.gov

The Phenyl Ring: For compounds like this compound, the phenyl ring offers further opportunities for modification. Introducing substituents on this ring can significantly impact the compound's properties. For instance, the introduction of a 1-hydroxy-1-methyl-ethyl group at the 4'-position of the phenyl residue has been shown to enhance solubility and metabolic stability in a series of quinazolinone-based compounds. researchgate.net

Fused Ring Systems: Bicyclic fusion is another strategy to create structural diversity. Novel pyridazino[1,6-b]quinazolinone derivatives have been designed through this approach, with SAR studies indicating that the nature and position of substituents on the fused benzene ring greatly influence their activity. researchgate.net

A general synthetic route for creating diverse quinazolinone derivatives starts from anthranilic acid, which is first converted to a benzoxazinone (B8607429). nih.gov This intermediate can then be reacted with various amines to yield the corresponding quinazolinones. nih.gov Further modifications, such as bromination followed by reaction with phenyl hydrazine and subsequent acylation, can introduce a wide range of functional groups. nih.gov Another approach involves the alkylation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, which can then be further reacted with hydrazine hydrate (B1144303) and various substituted benzaldehydes to produce a library of new compounds. nih.gov

Investigation of Reaction Mechanisms and Intermediates in Quinazolinone Formation

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing existing synthetic routes and developing new ones. The formation of the quinazolinone ring typically proceeds through a cyclocondensation reaction.

A widely employed method for synthesizing 4(3H)-quinazolinones is the Niementowski reaction , which involves the condensation of anthranilic acid with amides. nih.govwikipedia.org The mechanism is thought to begin with the formation of a Schiff base, followed by an intramolecular condensation to form an imine intermediate. A subsequent loss of water leads to the ring closure and formation of the quinoline (B57606) derivative, and a similar pathway is proposed for quinazoline (B50416) synthesis. wikipedia.org

The synthesis of quinazolinones from 2-aminobenzamides and aldehydes or alcohols is another common route. A proposed mechanism for the copper-catalyzed reaction with an alcohol begins with the oxidation of the alcohol to the corresponding aldehyde. rsc.orgresearchgate.net The aldehyde then reacts with 2-aminobenzamide to form an imine intermediate. This is followed by an intramolecular cyclization to yield a dihydroquinazolinone, which is then oxidized to the final quinazolinone product. rsc.org

In syntheses starting from anthranilic acid , an initial acylation with an acyl chloride can form an N-acyl-anthranilic acid. nih.gov This intermediate then undergoes a dehydrative cyclization, often with acetic anhydride, to form a benzoxazinone intermediate . nih.govnih.gov This stable intermediate can be isolated and subsequently reacted with an amine or hydrazine to yield the desired 2,3-disubstituted quinazolinone. nih.govnih.gov

Quinazoline 3-oxides have been identified as valuable intermediates in the synthesis of quinazolinone analogues and other heterocyclic systems. nih.govresearchgate.netmdpi.com The most common strategy for their synthesis is the intramolecular cyclocondensation of intermediate N-acyl-2-aminoaryl ketone oximes. nih.govmdpi.com These quinazoline 3-oxides can then undergo various chemical transformations. nih.gov

A plausible mechanism for the synthesis of quinazolinones from benzoyl chlorides and 2-aminobenzamide involves the initial protonation of the carbonyl group of the benzoyl chloride by an acid catalyst. orientjchem.org The amino group of 2-aminobenzamide then performs a nucleophilic attack on the carbonyl carbon to form a benzamide intermediate, which subsequently undergoes dehydration and cyclization to afford the quinazolinone. orientjchem.org

V. Computational and Theoretical Chemistry Approaches in the Study of 2 3 Hydroxyphenyl 4ah Quinazolin 4 One

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are at the forefront of structure-based drug design. They provide detailed insights into how a ligand, such as a quinazolinone derivative, might bind to a biological target and the stability of this interaction over time.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, typically a protein. This method calculates a score, often representing the binding energy, to estimate the affinity between the ligand and the receptor. For quinazolinone derivatives, docking studies have been instrumental in identifying potential binding modes within the active sites of various enzymes. For instance, studies on analogous quinazolinone compounds have predicted their binding affinities against targets like cyclooxygenase-2 (COX-2), with docking scores indicating strong potential for inhibition. researchgate.net One study on 20 novel quinazolin-4-one derivatives found a lead compound with a binding affinity (docking score) of -10.32 kcal/mol against COX-2. researchgate.net

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex. MD simulations model the atomic movements over time, providing a dynamic view of the interaction. researchgate.net The stability of the complex is frequently evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable RMSD plot over the simulation time (e.g., 10 to 100 nanoseconds) suggests a stable binding pose. researchgate.nettandfonline.comnih.gov For example, MD simulations of a quinazolinone derivative with targets like VEGFR2 and EGFR showed stable RMSD values, indicating the formation of structurally stable ligand-receptor complexes. researchgate.net

Target Protein Docking Score / Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction Reference
CDK2Not SpecifiedAsp86, Leu83, Gln131Hydrogen Bond, Pi-Alkyl nih.gov
HER2Not SpecifiedMet801, Leu800, Ser728Hydrogen Bond, Pi-Alkyl nih.gov
EGFRNot SpecifiedMet793, Thr790, Arg841Hydrogen Bond, Pi-Cation nih.gov
PARP1 / STAT3Not SpecifiedNot SpecifiedNot Specified tandfonline.comnih.gov
COX-2-10.32Not SpecifiedHydrogen Bond researchgate.net
DNA Gyrase-8.58Not SpecifiedNot Specified nih.gov
MMP-13Not SpecifiedAla238, Thr245, Thr247Hydrogen Bond nih.gov

A primary goal of docking and MD simulations is to identify the specific molecular interactions that anchor the ligand in the active site. These interactions include hydrogen bonds, hydrophobic contacts, van der Waals forces, and pi-pi stacking. The quinazolinone scaffold, with its hydrogen bond donors and acceptors, and the hydroxyphenyl group of the titular compound, are crucial for forming these connections.

Studies on various quinazolinone analogues have successfully identified these key interactions. Docking of derivatives into the EGFR kinase domain revealed conventional hydrogen bonds with key residues like Met793 and Thr790. nih.gov Similarly, against the MMP-13 target, hydrogen bonding and electrostatic interactions with residues such as Ala238, Thr245, and Thr247 were found to be critical for stability and activity. nih.gov Identifying these "binding hotspots" is essential for understanding the mechanism of inhibition and for guiding the design of new analogues with enhanced affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activities. These models are invaluable for predicting the potency of novel compounds and for understanding the structural features that govern their function.

To build a QSAR model, a dataset of quinazolinone derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is required. Mathematical models are then generated using statistical methods like multiple linear regression (GA-MLR) or more complex 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govigi-global.comresearchgate.net

The predictive power of these models is rigorously validated. A robust QSAR model for quinazolin-4(3H)-one derivatives targeting breast cancer, for instance, yielded strong statistical parameters: a high squared correlation coefficient (R²) of 0.919 and a high cross-validated correlation coefficient (Q²) of 0.819. researchgate.net Similarly, a study on quinazolinone-based MMP-13 inhibitors developed reliable CoMFA and CoMSIA models with q² values of 0.646 and 0.704, and r² values of 0.992 for both models, indicating high predictability. nih.gov Once validated, these models can be used to predict the activity of newly designed compounds before they are synthesized.

QSAR Model Type Target R² (Correlation Coefficient) Q² (Cross-validation) R² pred (External Validation) Reference
GA-MLRBreast Cancer (EGFR)0.9190.8190.7907 researchgate.net
CoMFAMMP-13 Inhibitors0.9920.6460.829 nih.gov
CoMSIAMMP-13 Inhibitors0.9920.7040.839 nih.gov
2D-QSARAT-1a Receptor Blockers0.8055–0.8625Not SpecifiedNot Specified igi-global.com

A major benefit of QSAR is the identification of molecular descriptors—numerical representations of a molecule's physicochemical properties—that significantly influence biological activity. For 3D-QSAR models, these insights are often visualized using contour maps. These maps highlight regions where modifying steric, electrostatic, hydrophobic, or hydrogen-bonding properties could enhance activity.

For quinazolinone derivatives, QSAR studies have revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields are primary influencers of activity against targets like MMP-13. nih.gov Another QSAR study on quinazolinones as angiotensin II receptor blockers found that an increase in the surface area of negatively charged carbon atoms and the presence of specific substituents like tetrazole groups were key to blocking activity. igi-global.com This knowledge provides a clear roadmap for chemists to rationally modify the 2-(3-hydroxyphenyl)-4aH-quinazolin-4-one scaffold to optimize its therapeutic potential.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, or virtual screening, leverages computational power to search vast databases of compounds to identify those likely to bind to a specific biological target. This approach dramatically accelerates the initial stages of drug discovery. Guided by the insights from docking and QSAR, researchers can also design focused virtual libraries of novel analogues for synthesis and testing.

Virtual screening campaigns have been successfully used to identify novel quinazolinone-based inhibitors. nih.govresearchgate.net For example, new quinazolinone analogues have been designed and prioritized for synthesis based on their docking scores and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netnih.gov In one study, newly designed quinazolinone analogues were guided by molecular docking and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations before being synthesized and tested as potential antibacterial agents. nih.gov This integrated computational approach, from screening and docking to QSAR and library design, provides a comprehensive framework for advancing compounds like this compound from a chemical entity to a potential therapeutic lead.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. nih.gov These calculations provide a detailed picture of how electrons are distributed within the molecule and how it is likely to interact with other chemical species.

Detailed Research Findings: Theoretical studies on the quinazolinone scaffold reveal significant insights into its chemical behavior. DFT methods are employed to optimize the molecular geometry, determining the most stable three-dimensional conformation. From this optimized structure, various electronic properties are calculated. nih.govacs.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity and polarizability. nih.gov For quinazolinone derivatives, the distribution of these orbitals often highlights the quinazolinone core and the phenyl substituent as primary sites for electronic activity. acs.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov In this compound, the oxygen atoms of the carbonyl and hydroxyl groups, along with the nitrogen atoms, are expected to be electron-rich regions (negative potential), making them sites for electrophilic attack and hydrogen bonding. Conversely, the hydrogen atoms, particularly the phenolic proton, are electron-poor (positive potential). nih.gov

Global Reactivity Descriptors: Based on HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity. These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and softness (S). researchgate.net These parameters are instrumental in comparing the reactivity of different derivatives within the same chemical class.

While specific DFT studies exclusively on the 2-(3-hydroxyphenyl) isomer are not widely published, data from closely related quinazolinone derivatives provide a strong indication of its expected electronic properties.

ParameterTypical Calculated Value (Illustrative)Significance
HOMO Energy~ -6.0 to -6.5 eVIndicates electron-donating capability.
LUMO Energy~ -1.5 to -2.0 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0 eVCorrelates with chemical reactivity and kinetic stability. nih.gov
Dipole Moment~ 2.0 to 4.0 DMeasures the overall polarity of the molecule.
Chemical Hardness (η)~ 2.0 to 2.5 eVMeasures resistance to change in electron distribution.
Electronegativity (χ)~ 3.7 to 4.2 eVIndicates the power to attract electrons.

Pharmacokinetic Parameter Prediction and Drug-Likeness Assessment

Beyond electronic properties, computational models are critical for predicting how a compound might behave in a biological system. This involves the assessment of pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), and evaluation of its "drug-likeness." nih.gov These predictions help identify candidates with a higher probability of success in later-stage clinical trials. unar.ac.idnih.gov

Detailed Research Findings: In silico ADME profiling for quinazolinone derivatives is a common practice in medicinal chemistry research. unar.ac.idresearchgate.net These studies use the compound's structure to calculate key physicochemical properties that influence its pharmacokinetic behavior.

Lipinski's Rule of Five: This is a foundational rule of thumb for evaluating drug-likeness and determining if a compound has properties that would likely make it an orally active drug in humans. The rule states that an orally active drug candidate should generally have no more than one violation of the following criteria: a molecular weight of ≤ 500 Daltons, a logP (octanol-water partition coefficient) of ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. nih.gov

Other Drug-Likeness Rules: The Veber rule complements Lipinski's by suggesting that good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a polar surface area (TPSA) of ≤ 140 Ų. nih.gov

ADME Parameters: Various computational models predict specific pharmacokinetic outcomes. For instance, models can estimate human intestinal absorption (HIA), permeability across the Caco-2 cell line (an indicator of intestinal absorption), and penetration of the blood-brain barrier (BBB). nih.govnih.gov Studies on quinazolinone derivatives often show high predicted intestinal absorption.

The predicted parameters for this compound, based on its chemical structure and data from close isomers, suggest it possesses favorable drug-like properties.

Pharmacokinetic/Physicochemical ParameterPredicted Value for this compoundSignificance
Molecular Weight238.24 g/molInfluences absorption and diffusion (Complies with Lipinski's Rule).
logP (Lipophilicity)2.1 - 2.5Affects solubility, permeability, and plasma protein binding (Complies with Lipinski's Rule).
Hydrogen Bond Donors2Impacts solubility and binding to targets (Complies with Lipinski's Rule).
Hydrogen Bond Acceptors3Impacts solubility and binding to targets (Complies with Lipinski's Rule).
Topological Polar Surface Area (TPSA)64.9 ŲCorrelates with drug transport and bioavailability (Complies with Veber's Rule). nih.gov
Number of Rotatable Bonds1Influences conformational flexibility and oral bioavailability (Complies with Veber's Rule). nih.gov
Human Intestinal Absorption (HIA)High (Predicted > 90%)Indicates potential for good oral absorption.
Blood-Brain Barrier (BBB) PenetrationPredicted to be a non-penetrantSuggests the compound is less likely to cause central nervous system side effects.

Vi. Research on Analytical and Spectroscopic Characterization Methodologies for 2 3 Hydroxyphenyl 4ah Quinazolin 4 One

Advanced Chromatographic Methods for Purification, Isolation, and Purity Assessment (e.g., HPLC, TLC)

Advanced chromatographic techniques are indispensable tools in the synthesis and analysis of 2-(3-hydroxyphenyl)-4aH-quinazolin-4-one. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are fundamental for monitoring reaction progress, isolating the compound from reaction mixtures, and accurately assessing its purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used method for the qualitative analysis of this compound. It is primarily employed to monitor the progress of its synthesis by observing the disappearance of starting materials and the appearance of the product spot. It is also crucial for identifying the number of components in a mixture and for determining the appropriate solvent system for larger-scale purification via column chromatography.

For the analysis of quinazolinone derivatives, silica gel-coated plates are the most common stationary phase. fabad.org.tr The separation is achieved based on the differential partitioning of the compound between the stationary phase and the mobile phase. The choice of mobile phase is critical and typically consists of a mixture of a polar and a non-polar solvent. The polarity of the solvent system can be adjusted to achieve optimal separation. After development, the spots are visualized, commonly under UV light or by exposure to iodine vapors. fabad.org.tr The purity of the compound can be preliminarily assessed by the presence of a single spot on the TLC plate. researchgate.net

Table 1: Typical TLC Conditions for Purity Assessment of Quinazolinone Derivatives
ParameterConditionReference
Stationary PhaseSilica gel G coated glass plates fabad.org.tr
Mobile PhaseEthyl Acetate (B1210297): n-Hexane (5:5, v/v) fabad.org.tr
Alternative Mobile PhaseBenzene (B151609): Acetone (5:3, v/v) e3s-conferences.org
VisualizationIodine vapors or UV light (254 nm) fabad.org.tre3s-conferences.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a more sophisticated and quantitative technique used for the separation, identification, and purification of this compound. It offers higher resolution, sensitivity, and speed compared to TLC. The purity of the final synthesized compound is often definitively determined by HPLC analysis. nih.gov

Reversed-phase HPLC is the most common mode used for quinazolinone derivatives. In this method, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve efficient separation of compounds with a range of polarities. Detection is commonly performed using a UV-Vis or a Diode Array Detector (DAD) at a wavelength where the compound exhibits maximum absorbance. nih.govnih.gov The purity is determined by the peak area percentage of the main compound in the chromatogram. Research on various quinazolinone derivatives has established HPLC methods that confirm purities greater than 95%. nih.govnih.gov

Table 2: Representative HPLC Method Parameters for Analysis of Quinazolinone Derivatives
ParameterConditionReference
ColumnReversed-phase C18 nih.gov
Mobile PhaseAcetonitrile and water gradient nih.gov
DetectorDiode Array Detector (DAD) or UV Detector (254 nm) nih.govnih.gov
Flow RateTypically 1.0 mL/minGeneric HPLC practice
Purity AssessmentPeak area percentage at a specific wavelength nih.gov

These chromatographic methods are crucial for ensuring the quality and identity of this compound in research and development, providing reliable data on its purity which is essential for subsequent spectroscopic characterization and biological evaluation.

Vii. Future Research Directions and Emerging Paradigms for 2 3 Hydroxyphenyl 4ah Quinazolin 4 One

Innovations in Synthetic Methodologies for Accessing Complex Derivatives

The future synthesis of derivatives of 2-(3-hydroxyphenyl)-4aH-quinazolin-4-one will move beyond traditional methods toward more efficient, sustainable, and versatile strategies capable of generating complex molecular architectures.

Conventional synthesis of quinazolinones often involves the cyclization of appropriately substituted benzene (B151609) or pyrimidine (B1678525) substrates, with the use of 2-aminobenzamides and benzoxazin-4-ones being common starting points. nih.govnih.gov For instance, benzoxazinones, which are highly reactive intermediates, can be readily prepared from anthranilic acid and subsequently reacted with primary amines to form 2,3-disubstituted quinazolinones. nih.govnih.gov

Innovations are focusing on greener and more efficient protocols. A recent development is the H2O2-mediated synthesis of the quinazolin-4(3H)-one scaffold, which utilizes dimethyl sulfoxide (B87167) (DMSO) as a carbon source and hydrogen peroxide as a green oxidant. nih.gov This approach offers a sustainable alternative to traditional methods. nih.gov Future synthetic endeavors will likely focus on adapting such methodologies to create diverse libraries of this compound derivatives. This includes developing one-pot reactions, employing flow chemistry for rapid optimization and scale-up, and using novel catalysts to introduce chirality and complex functional groups with high selectivity.

Table 1: Comparison of Synthetic Approaches for Quinazolinone Derivatives

Synthetic StrategyDescriptionAdvantagesPotential Application for this compound
Classic Benzoxazinone (B8607429) Method Two-step procedure from anthranilic acid, forming a benzoxazinone intermediate which is then reacted with an amine. nih.govnih.govHigh yields, well-established, versatile for substitutions at position 3. nih.govGeneration of derivatives with diverse substituents on the quinazolinone nitrogen.
H2O2-Mediated Synthesis Uses 2-aminobenzamide (B116534) with DMSO as a carbon source and H2O2 as a green oxidant. nih.govSustainable, uses readily available reagents, efficient. nih.govEnvironmentally friendly synthesis of the core scaffold before further modification.
Flow Chemistry Continuous reaction process in a microreactor.Rapid reaction optimization, improved safety, easy scalability.High-throughput synthesis of a large library of derivatives for screening.
Catalytic Asymmetric Synthesis Use of chiral catalysts to introduce stereocenters.Access to enantiomerically pure compounds, crucial for specific biological interactions.Creation of chiral derivatives to probe stereospecific binding at target sites.

Deepening SAR Studies through Combinatorial and Fragment-Based Approaches

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic efficacy of a lead compound. For this compound, future SAR exploration will be significantly enhanced by high-throughput and rational design methodologies. It is known that substitutions at positions 2 and 3 of the quinazolinone ring are critical for modulating biological activity. nih.govijmpr.in

Combinatorial Chemistry allows for the rapid synthesis of large, indexed libraries of related compounds. By systematically altering the substituents on both the phenyl ring and the quinazolinone core, researchers can quickly map the SAR landscape. This approach can be used to explore a vast chemical space, identifying key structural motifs that enhance potency and selectivity. kubinyi.de

Fragment-Based Drug Design (FBDD) offers a more targeted approach. mdpi.com This strategy involves identifying small molecular fragments that bind to specific "hot spots" within the target's binding site. nih.gov These fragments can then be grown or linked together to create a high-affinity ligand. kubinyi.denih.gov For this compound, the core structure itself could be considered a key fragment, which can be combined with other fragments identified through screening to design novel, potent molecules. mdpi.com Computational FBDD strategies can further accelerate this process by virtually reconstructing new molecules from fragment libraries. nih.gov

A powerful experimental technique that complements these approaches is Structure-Activity Relationships by Nuclear Magnetic Resonance (SAR by NMR) . This method uses NMR spectroscopy to screen fragment libraries and detect binding to the target protein, providing valuable information for constructing higher-affinity molecules by linking successful fragments. kubinyi.de

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

The quinazolinone scaffold is associated with a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijmpr.innih.gov Derivatives have shown activity against a variety of targets, such as epidermal growth factor receptor (EGFR), poly(ADP-ribose) polymerase-1 (PARP1), bromodomain-containing protein 4 (BRD4), and bacterial DNA gyrase. nih.govresearchgate.netnih.govnih.gov

While current research has established this broad potential, future investigations should aim to identify novel biological targets for this compound and its derivatives. This exploration could unveil therapeutic applications in new disease areas.

Table 2: Potential Novel Therapeutic Areas and Targets

Therapeutic AreaPotential Biological Target(s)Rationale
Neurodegenerative Diseases Kinases (e.g., GSK-3β, CDK5), Protein Aggregation Pathways (e.g., Tau, α-synuclein)The kinase inhibitory potential of quinazolinones could be harnessed to target pathways implicated in Alzheimer's and Parkinson's disease.
Metabolic Disorders Dipeptidyl peptidase-4 (DPP-4), Peroxisome proliferator-activated receptors (PPARs)Some quinazoline (B50416) derivatives have been investigated for anti-diabetic effects, suggesting potential modulation of key metabolic enzymes and receptors. ijmpr.in
Autoimmune Diseases Janus kinases (JAKs), Spleen tyrosine kinase (Syk)The known anti-inflammatory properties suggest that derivatives could be designed as specific kinase inhibitors for autoimmune conditions. ijmpr.in
Parasitic Diseases Parasite-specific enzymes (e.g., kinases, proteases)The antimalarial activity of natural quinazolinones like febrifugine (B1672321) provides a strong rationale for developing derivatives against other parasitic infections. nih.govijmpr.in

Target identification can be accelerated through chemoproteomics and phenotypic screening approaches, where the effect of the compound on cells or organisms is observed first, followed by identification of the molecular target responsible for that effect.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential for accelerating the development of this compound derivatives. nih.govresearchgate.net These computational tools can analyze vast datasets to identify complex patterns that are not apparent to human researchers. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can establish robust correlations between the structural features of quinazolinone derivatives and their biological activity. nih.govresearchgate.net These predictive models can then be used to perform high-throughput virtual screening of hypothetical compounds, prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

Furthermore, AI/ML models can predict a compound's pharmacokinetic and toxicological properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netmdpi.com By integrating physicochemical properties with biological interaction data, these models can provide an early assessment of a drug candidate's viability, significantly reducing the risk of late-stage failures. mdpi.com Generative AI models can even design entirely novel molecular structures optimized for binding to a specific target while possessing favorable drug-like properties.

Application of Advanced Biophysical Techniques for Mechanistic Understanding at Atomic Resolution

A profound understanding of how a drug molecule interacts with its biological target is fundamental to rational drug design. Advanced biophysical techniques are essential for elucidating these mechanisms at an atomic level. elsevier.com

X-ray crystallography and cryo-electron microscopy (Cryo-EM) can provide high-resolution, three-dimensional structures of this compound derivatives bound to their target proteins. These structural snapshots reveal the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern affinity and selectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, not only for structure determination in solution but also for studying the dynamics of both the ligand and the protein upon binding. kubinyi.de It can identify the binding interface and measure binding affinities, even for weak interactions typical in fragment-based screening. kubinyi.de

Computational biophysics , particularly molecular dynamics (MD) simulations , complements these experimental techniques. MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction, the role of solvent molecules, and the conformational changes that may occur upon binding. worldscientific.com These simulations, combined with methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can also be used to calculate binding free energies, offering a theoretical prediction of binding affinity. worldscientific.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-hydroxyphenyl)-4aH-quinazolin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of substituted anthranilic acids with 3-hydroxyphenyl ketones under acidic or basic conditions. Microwave-assisted synthesis has been shown to drastically reduce reaction times (e.g., from 6 hours to 20 minutes) and improve yields (up to 85%) compared to conventional heating . Key parameters include solvent choice (e.g., acetonitrile for polar intermediates), catalysts (e.g., CsF for nucleophilic substitution), and temperature control to avoid decomposition of the hydroxyl group.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : High-resolution techniques such as 1H NMR^1 \text{H NMR} (e.g., resolving aromatic proton splitting patterns at δ 6.8–7.5 ppm) and LC-MS are critical for confirming purity (>98%). X-ray crystallography via SHELX software (e.g., SHELXL for refinement) can resolve tautomeric ambiguities in the quinazolinone core, particularly the 4aH configuration .

Q. What spectroscopic markers distinguish this compound from its analogs?

  • Methodological Answer : IR spectroscopy identifies the carbonyl stretch at ~1670 cm1^{-1} and phenolic O-H stretch at ~3200 cm1^{-1}. In 13C NMR^{13} \text{C NMR}, the C-4 carbonyl resonates at ~160 ppm, while the C-2 position adjacent to the hydroxyphenyl group appears at ~145 ppm .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with redox potential in anticancer activity. Molecular docking (e.g., AutoDock Vina) against targets like NF-κB or COX-2 identifies binding affinities, with hydroxyl and quinazolinone moieties critical for hydrogen bonding .

Q. What experimental strategies resolve contradictions in reported bioactivity data for quinazolinone derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., anticancer activity ranging from 5–50 μM) may arise from cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum-free media vs. serum-containing). Meta-analyses using standardized protocols (e.g., MTT assay at 24h incubation) and pharmacokinetic profiling (e.g., plasma stability tests) improve reproducibility .

Q. How do substituents at the 2- and 3-positions of the quinazolinone core modulate pharmacological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies (Table 1, ) show:

  • 2-(3-Hydroxyphenyl) : Enhances antioxidant activity via radical scavenging (EC50\text{EC}_{50}: 12 μM in DPPH assay).
  • 4aH Configuration : Increases planarity, improving DNA intercalation (e.g., KbindK_{\text{bind}}: 1.2×105M11.2 \times 10^5 \, \text{M}^{-1}).
  • N-3 Modifications : Alkyl groups reduce cytotoxicity, while aryl groups enhance kinase inhibition.

Q. What crystallographic tools are essential for resolving tautomerism in this compound?

  • Methodological Answer : SHELXD (for phase determination) and SHELXL (for refinement) analyze disorder in the quinazolinone ring. High-resolution data (Rmerge<0.05\text{R}_{\text{merge}} < 0.05) and anisotropic displacement parameters distinguish 4aH from 4bH tautomers, with hydrogen-bonding networks (e.g., O-H\cdotsN) stabilizing the 4aH form .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.